molecular formula C6H9FO3 B6159855 1-(fluoromethyl)-3-hydroxycyclobutane-1-carboxylic acid CAS No. 2228149-54-8

1-(fluoromethyl)-3-hydroxycyclobutane-1-carboxylic acid

Cat. No.: B6159855
CAS No.: 2228149-54-8
M. Wt: 148.1
InChI Key:
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Description

1-(Fluoromethyl)-3-hydroxycyclobutane-1-carboxylic acid is an organic compound featuring a cyclobutane ring substituted with a fluoromethyl group, a hydroxyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(fluoromethyl)-3-hydroxycyclobutane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the fluorination of a suitable cyclobutane precursor. For instance, starting with 3-hydroxycyclobutane-1-carboxylic acid, the fluoromethyl group can be introduced via nucleophilic substitution using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and scalability. The choice of solvents, temperature, and reaction time are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(Fluoromethyl)-3-hydroxycyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products:

    Oxidation: Formation of 3-oxocyclobutane-1-carboxylic acid.

    Reduction: Formation of 1-(fluoromethyl)-3-hydroxycyclobutanol.

    Substitution: Formation of 1-(azidomethyl)-3-hydroxycyclobutane-1-carboxylic acid.

Scientific Research Applications

1-(Fluoromethyl)-3-hydroxycyclobutane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioisostere in drug design, where the fluoromethyl group can mimic other functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.

    Industry: Utilized in the development of novel materials with unique properties due to the presence of the fluorine atom.

Mechanism of Action

The mechanism of action of 1-(fluoromethyl)-3-hydroxycyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The fluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors by forming strong hydrogen bonds or van der Waals interactions. This can lead to modulation of biological pathways, resulting in the desired therapeutic effects .

Comparison with Similar Compounds

  • 1-(Chloromethyl)-3-hydroxycyclobutane-1-carboxylic acid
  • 1-(Bromomethyl)-3-hydroxycyclobutane-1-carboxylic acid
  • 1-(Hydroxymethyl)-3-hydroxycyclobutane-1-carboxylic acid

Comparison: 1-(Fluoromethyl)-3-hydroxycyclobutane-1-carboxylic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine’s high electronegativity and small atomic radius enhance the compound’s stability and reactivity compared to its chlorinated or brominated analogs. Additionally, the fluoromethyl group can improve the compound’s lipophilicity and metabolic stability, making it a valuable candidate in drug design .

Properties

CAS No.

2228149-54-8

Molecular Formula

C6H9FO3

Molecular Weight

148.1

Purity

95

Origin of Product

United States

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